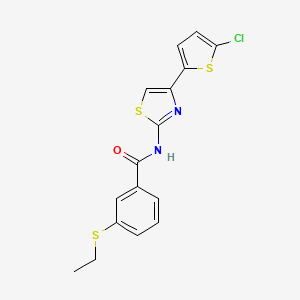

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide is an organic compound that features a benzamide core substituted with a thiazolyl and chlorothiophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid under acidic conditions.

Coupling Reaction: The thiazole derivative is then coupled with 3-(ethylthio)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide. For instance:

- Study on Thiazole Derivatives :

- Antifungal Activity :

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy:

- In vitro Studies :

-

Molecular Docking Studies :

- Molecular docking studies conducted on similar thiazole compounds revealed their binding affinities to targets involved in cancer progression. For instance, a compound showed an IC50 value comparable to the standard drug cisplatin, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazole derivatives are also being investigated:

- Cyclooxygenase Inhibition :

Data Summary Table

| Application | Tested Compounds | Target Organisms/Cells | Key Findings |

|---|---|---|---|

| Antimicrobial | Thiazole Derivatives | E. coli, S. aureus | Significant antibacterial activity observed |

| A. niger, A. oryzae | Promising antifungal activity at 1 µg/mL | ||

| Anticancer | Thiazole Derivatives | MCF7 (breast cancer cells) | Cytotoxic effects comparable to cisplatin |

| HepG-2 (liver cancer cells) | High binding affinity in molecular docking studies | ||

| Anti-inflammatory | Thiazole Derivatives | COX enzymes | Varying degrees of inhibition compared to standards |

Mecanismo De Acción

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine: This compound shares a similar thiazole and chlorothiophene structure but differs in its substituents.

4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Another compound with a similar core structure but different functional groups.

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide moiety, and an ethylthio group, contributing to its diverse biological interactions. The molecular formula is C12H10ClN2S2 with a molecular weight of 295.61 g/mol.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiazole derivatives, including this compound.

- In Vitro Studies : The compound was tested against cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2—as well as 5-lipoxygenase (5-LOX). The results indicated that it possesses notable inhibitory effects on COX-2, with IC50 values ranging from 0.76 to 9.01 μM, which is significantly lower than that of the standard drug celecoxib (IC50 = 0.05 μM) .

| Enzyme | Compound IC50 (μM) | Standard IC50 (μM) |

|---|---|---|

| COX-1 | 15.32 | Aspirin |

| COX-2 | 0.76 - 9.01 | Celecoxib |

| 5-LOX | 23.08 - 38.46 | Zileuton |

- In Vivo Studies : Following in vitro confirmation, the compound was subjected to in vivo testing using animal models. The hot plate method and carrageenan-induced inflammation assays demonstrated significant analgesic and anti-inflammatory effects at doses of 5, 10, and 20 mg/kg body weight .

Case Study 1: Thiazole Derivatives in Cancer Research

A study explored a series of thiazole derivatives for their antiproliferative activities against lung and breast cancer cells. Compounds similar to this compound exhibited significant cytotoxicity, suggesting that modifications in the thiazole structure can lead to enhanced anticancer properties .

Case Study 2: Analgesic Properties

In another investigation focusing on analgesic properties, several thiazole derivatives were tested for their ability to alleviate pain in animal models. Results indicated that compounds with similar structural features demonstrated significant pain relief comparable to established analgesics .

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS3/c1-2-21-11-5-3-4-10(8-11)15(20)19-16-18-12(9-22-16)13-6-7-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZMUQFICLBGTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.